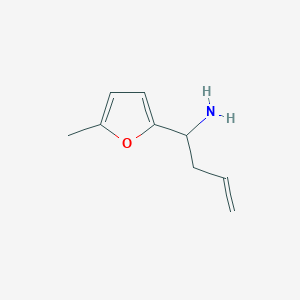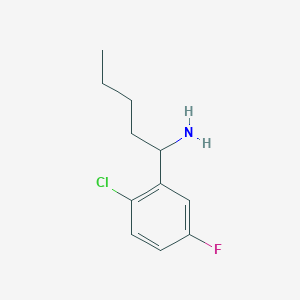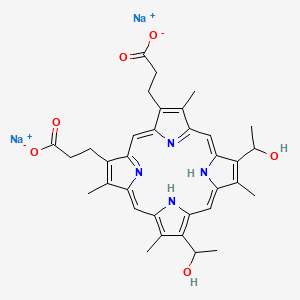
HematoporphyrinIXdisodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hematoporphyrin IX disodium salt is a derivative of hematoporphyrin, a porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring and play crucial roles in biological systems, such as heme in hemoglobin. Hematoporphyrin IX disodium salt is particularly significant in medical and scientific research due to its photodynamic properties, making it useful in photodynamic therapy (PDT) for cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hematoporphyrin IX disodium salt typically involves the modification of hematoporphyrin. One common method includes the reaction of hematoporphyrin with sodium hydroxide to form the disodium salt. The process can be summarized as follows:
Starting Material: Hematoporphyrin.
Reagent: Sodium hydroxide (NaOH).
Reaction Conditions: The reaction is usually carried out in an aqueous solution at a controlled temperature to ensure complete conversion to the disodium salt.
Industrial Production Methods: Industrial production of hematoporphyrin IX disodium salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of hematoporphyrin are reacted with sodium hydroxide.
Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: Hematoporphyrin IX disodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the porphyrin ring structure.
Substitution: Substitution reactions can introduce different functional groups into the porphyrin ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin diones, while substitution can yield various halogenated porphyrins.
Wissenschaftliche Forschungsanwendungen
Hematoporphyrin IX disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study porphyrin chemistry and its derivatives.
Biology: Investigated for its role in biological systems and its interaction with biomolecules.
Medicine: Widely used in photodynamic therapy (PDT) for treating cancers. It accumulates in cancer cells and, upon activation by light, produces reactive oxygen species that kill the cancer cells.
Industry: Employed in the development of photodynamic agents and other therapeutic compounds.
Wirkmechanismus
The mechanism by which hematoporphyrin IX disodium salt exerts its effects, particularly in photodynamic therapy, involves several steps:
Accumulation: The compound selectively accumulates in cancer cells.
Activation: Upon exposure to specific wavelengths of light, it becomes activated.
Reactive Oxygen Species (ROS) Production: The activated compound generates reactive oxygen species.
Cell Death: The ROS induce cell death through oxidative damage to cellular components, including membranes, proteins, and DNA.
Molecular Targets and Pathways: The primary molecular targets include cellular membranes and organelles. The pathways involved are those related to oxidative stress and apoptosis (programmed cell death).
Vergleich Mit ähnlichen Verbindungen
- Protoporphyrin IX
- Deuteroporphyrin IX
- Photofrin
- Zinc protoporphyrin IX
- Cobalt protoporphyrin IX
Eigenschaften
Molekularformel |
C34H36N4Na2O6 |
|---|---|
Molekulargewicht |
642.7 g/mol |
IUPAC-Name |
disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C34H38N4O6.2Na/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);;/q;2*+1/p-2 |
InChI-Schlüssel |
BFPKGLJYCUYIHO-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C(C)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



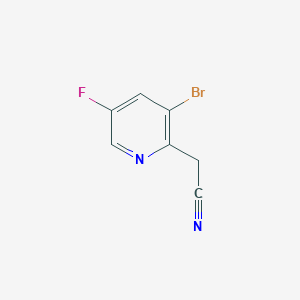
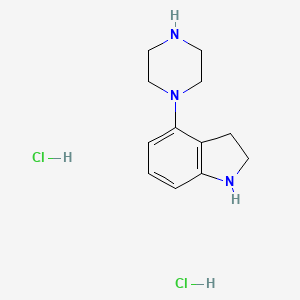
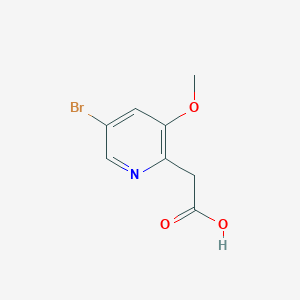
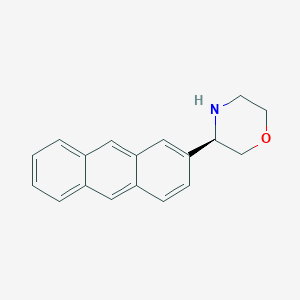
![7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13038985.png)
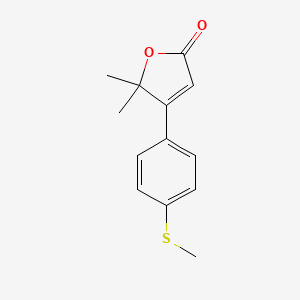
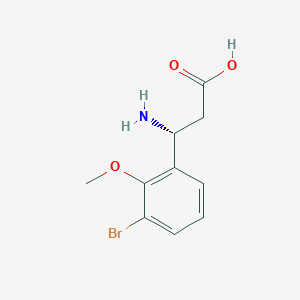
![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
![1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13039006.png)
